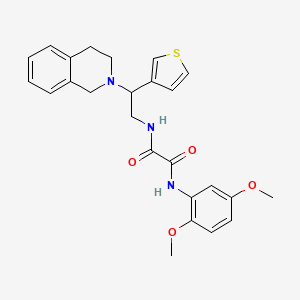

![molecular formula C11H9F3N4O3S B2861022 N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide CAS No. 338975-56-7](/img/structure/B2861022.png)

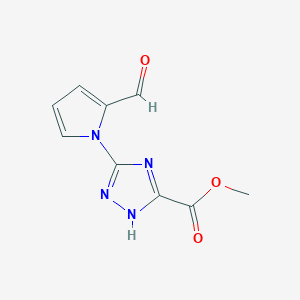

N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-{[5-Oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide” is a chemical compound with the molecular formula C11H9F3N4O3S . It has an average mass of 334.274 Da and a monoisotopic mass of 334.034760 Da .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in the construction of fluorinated pharmacons . The methods available for their synthesis are diverse and can involve various reagents and reaction conditions .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its trifluoromethyl group. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and toxicity, are not explicitly mentioned in the available resources .科学的研究の応用

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and characterization of derivatives related to N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide, exploring their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, the synthesis of novel sulfonamide-containing 1,5-diarylpyrazole derivatives evaluated for blocking cyclooxygenase-2 (COX-2) both in vitro and in vivo has been reported, identifying potent and selective inhibitors of COX-2 (Penning et al., 1997). Additionally, compounds exhibiting significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls, were developed (Küçükgüzel et al., 2013).

Antimicrobial and Anticancer Activities

Research has also been directed towards the antimicrobial and anticancer properties of these compounds. For example, derivatives synthesized from the reaction of alkyl/aryl isothiocyanates with celecoxib have shown modest inhibition of HCV NS5B RdRp activity, indicating potential anti-HCV properties (Küçükgüzel et al., 2013). Another study highlighted the synthesis, characterization, and biological activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, showing potent activity against HL-60 human promyelocytic leukemia cells and some Gram-positive bacteria (Asegbeloyin et al., 2014).

Vibrational Spectroscopic Investigations and Molecular Docking Studies

Furthermore, vibrational spectroscopic investigations and molecular dynamic simulations, alongside molecular docking studies, have been conducted to understand the industrial and biological importance of pyrazole derivatives. Such studies have assessed the stability, reactivity, and potential inhibition capabilities of these compounds against certain targets, offering insights into their mechanism of action and potential therapeutic applications (Pillai et al., 2017).

将来の方向性

The future directions for the study and application of this compound could involve further exploration of its synthesis methods, chemical reactions, and potential pharmacological activities. Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , suggesting potential areas of future research and application.

特性

IUPAC Name |

N-[(E)-[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O3S/c12-11(13,14)9-8(10(19)17-16-9)6-15-18-22(20,21)7-4-2-1-3-5-7/h1-6,18H,(H2,16,17,19)/b15-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXQODPRPHRHGD-GIDUJCDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(NNC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(NNC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2860946.png)

![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)

![N-(3-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2860949.png)

![methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2860951.png)

![2-[(4-Bromophenyl)sulfonyl]quinoxaline](/img/structure/B2860957.png)

![2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2860958.png)